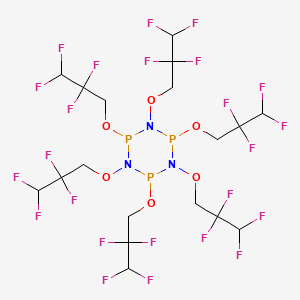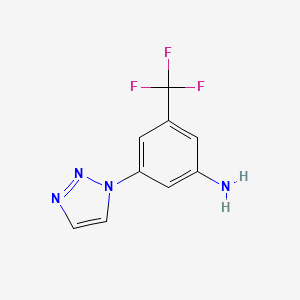
3-(Triazol-1-yl)-5-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,3-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and regioselective, providing high yields of the desired product. The reaction conditions usually involve the use of copper(I) catalysts, such as copper sulfate or copper iodide, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents and catalysts may vary depending on the specific requirements and environmental considerations.
化学反応の分析
Types of Reactions
3-(1,2,3-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
3-(1,2,3-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 3-(1,2,3-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain enzymes and receptors .
類似化合物との比較
Similar Compounds
4-TRIFLUOROMETHYL-(1,2,3-TRIAZOL-1-YL)QUINOLINE: Similar in structure but with a quinoline ring instead of an aniline ring.
3-(1,2,3-TRIAZOL-4-YL)-5-(TRIFLUOROMETHYL)ANILINE: An isomer with the triazole ring attached at a different position.
Uniqueness
3-(1,2,3-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE is unique due to its specific combination of the triazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. Its high stability, lipophilicity, and ability to form strong interactions with biological targets make it a valuable compound in various research fields .
特性
分子式 |
C9H7F3N4 |
|---|---|
分子量 |
228.17 g/mol |
IUPAC名 |
3-(triazol-1-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-3-7(13)5-8(4-6)16-2-1-14-15-16/h1-5H,13H2 |
InChIキー |
ZRBXUFFVHZOKQB-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=N1)C2=CC(=CC(=C2)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





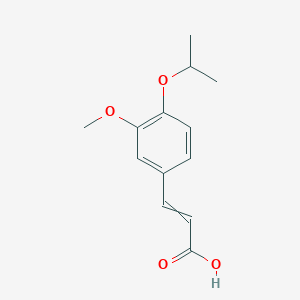
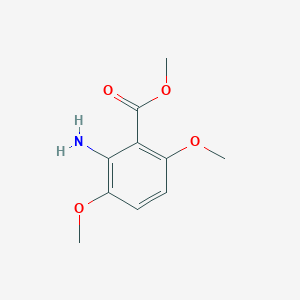
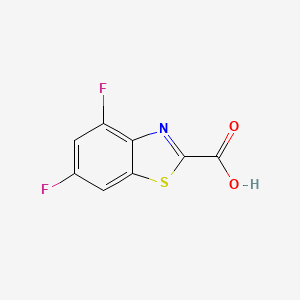
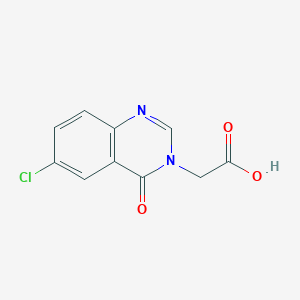
![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)
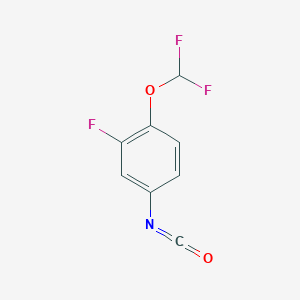
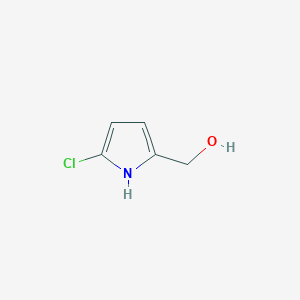
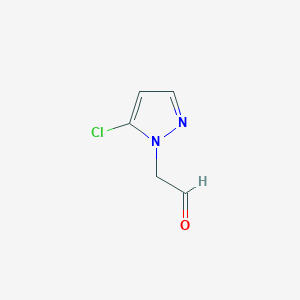
![[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate](/img/structure/B12440153.png)

